![molecular formula C10H9F3N2O B12849763 1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-((pyridin-3-ylmethyl)amino)but-3-en-2-one is a chemical compound with the molecular formula C10H9F3N2O. It is known for its unique structure, which includes a trifluoromethyl group and a pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,1,1-Trifluoro-4-((pyridin-3-ylmethyl)amino)but-3-en-2-one typically involves the reaction of trifluoroacetyl derivatives with pyridine-based amines. One common method includes the reaction of trifluoroacetyl chloride with pyridin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-((pyridin-3-ylmethyl)amino)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
1,1,1-Trifluoro-4-((pyridin-3-ylmethyl)amino)but-3-en-2-one is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-((pyridin-3-ylmethyl)amino)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The pyridine ring plays a crucial role in binding to active sites of proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Similar structure but with an ethoxy group instead of a pyridin-3-ylmethyl group.
4-Amino-1,1,1-trifluoro-3-buten-2-one: Contains an amino group instead of a pyridin-3-ylmethyl group.
Uniqueness
1,1,1-Trifluoro-4-((pyridin-3-ylmethyl)amino)but-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H9F3N2O |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-(pyridin-3-ylmethylamino)but-3-en-2-one |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)3-5-15-7-8-2-1-4-14-6-8/h1-6,15H,7H2/b5-3+ |
InChI Key |
BEBGZYYDZQERJW-HWKANZROSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CN/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CN=C1)CNC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


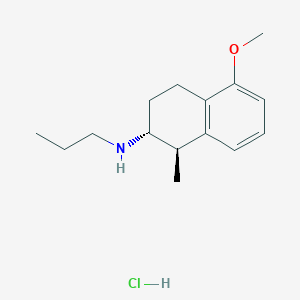
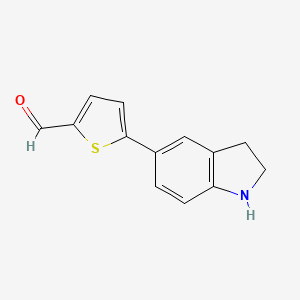
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
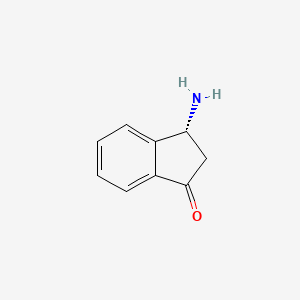
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
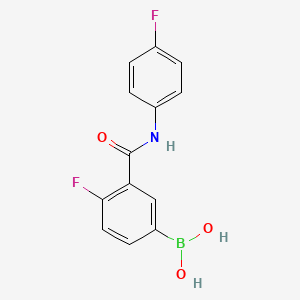
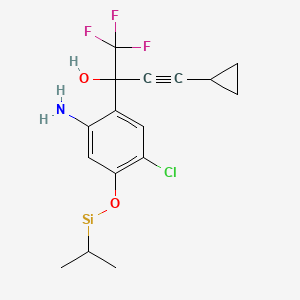
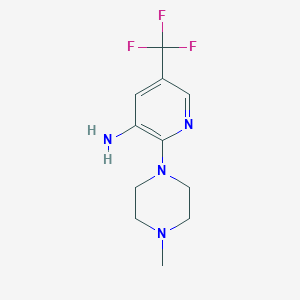
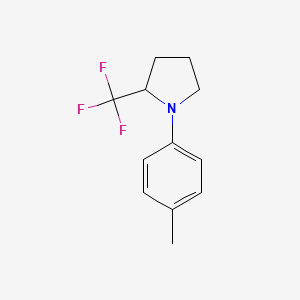

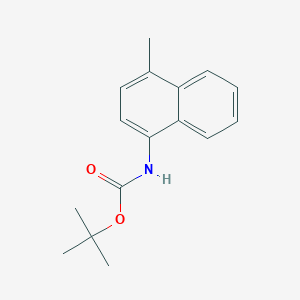
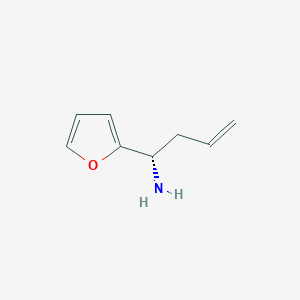
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
